

The Discovery and Enduring Utility of Nitrosyl Tetrafluoroborate: A Technical Guide

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Compound of Interest		
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Nitrosyl tetrafluoroborate (NOBF₄), a colorless crystalline solid, has carved a significant niche in synthetic chemistry since its discovery. Valued for its potent nitrosating, diazotizing, and oxidizing properties, this reagent continues to be a vital tool in the synthesis of a wide array of organic and inorganic compounds. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols associated with nitrosyl tetrafluoroborate, presenting critical data in a structured format for ease of reference.

A Glimpse into the Past: The Discovery and Early Characterization

The first documented synthesis of nitrosyl tetrafluoroborate is attributed to E. Wilke-Dörfurt and G. Balz in 1927. Their pioneering work, published in Zeitschrift für anorganische und allgemeine Chemie, detailed the preparation of NOBF4 through the reaction of dinitrogen trioxide (N₂O₃) with tetrafluoroboric acid (HBF4)[1]. This initial synthesis laid the groundwork for future investigations into the properties and applications of this novel compound. Further work by Balz and Mailänder in 1934 provided additional details on its preparation[1].

The mid-20th century saw a surge in interest in inorganic fluorine compounds, and nitrosyl tetrafluoroborate became a subject of more intensive study. The work of researchers like H. J. Emeléus and A. G. Sharpe significantly advanced the understanding of nitrosyl compounds in general. In the 1960s, the research of Nobel laureate George A. Olah and his colleagues



extensively explored the reactivity of nitrosonium salts, including NOBF₄, in the context of superacid chemistry and carbocation generation, solidifying its importance in physical organic chemistry[2][3][4].

Early characterization efforts focused on establishing its fundamental physical and chemical properties. X-ray powder diffraction studies in the 1960s were instrumental in determining its crystal structure. Spectroscopic techniques, particularly infrared spectroscopy, provided key insights into the nature of the nitrosonium ion (NO+), identifying its characteristic strong absorption band.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for nitrosyl tetrafluoroborate is presented in the tables below for easy comparison and reference.

Property	Value	Reference(s)
Molecular Formula	BF4NO	[5]
Molar Mass	116.81 g/mol	[5]
Appearance	Colorless crystalline solid	[5]
Density	2.185 g/cm ³	[1][6]
Melting Point	250 °C (sublimes)	[5][6]
Solubility in water	Decomposes	[5]
Solubility in other solvents	Soluble in acetonitrile.[6] Reacts with alcohols.[6]	[6]

Spectroscopic Data	Value	Reference(s)
Infrared Absorption (vNO)	Strong peak at approximately 2387 cm ⁻¹	[5]

Key Experimental Protocols



Detailed methodologies for the synthesis of nitrosyl tetrafluoroborate are crucial for its effective application in research. Below are protocols for two historically significant and commonly used methods of preparation.

Protocol 1: Synthesis from Dinitrogen Trioxide and Tetrafluoroboric Acid

This method represents the original approach to synthesizing nitrosyl tetrafluoroborate as described by Wilke-Dörfurt and Balz.

Materials:

- Tetrafluoroboric acid (HBF4)
- Dinitrogen trioxide (N₂O₃) Caution: N₂O₃ is unstable and is typically generated in situ.

Procedure:

- Cool a solution of tetrafluoroboric acid to a low temperature (e.g., 0 °C) in a suitable reaction vessel equipped with a stirring mechanism.
- Slowly introduce dinitrogen trioxide gas into the cooled HBF₄ solution with continuous stirring. The N₂O₃ can be generated by the reaction of arsenic trioxide with nitric acid.
- The reaction proceeds according to the equation: 2 HBF₄ + N₂O₃ → 2 NOBF₄ + H₂O.[1]
- Nitrosyl tetrafluoroborate will precipitate from the solution as a white solid.
- Collect the precipitate by filtration in a dry environment due to the hygroscopic nature of the product.
- Wash the collected solid with a suitable dry, inert solvent (e.g., diethyl ether) to remove any
 residual acid.
- Dry the final product under vacuum to obtain pure nitrosyl tetrafluoroborate.



Protocol 2: Synthesis from Nitrosyl Chloride, Hydrogen Fluoride, and Boron Trifluoride

This method offers an alternative route using different starting materials and is also wellestablished in the literature.

Materials:

- Nitrosyl chloride (NOCI)
- Anhydrous hydrogen fluoride (HF) Extreme Caution: Highly corrosive and toxic.
- Boron trifluoride (BF₃)
- Anhydrous sulfur dioxide (SO₂) as a solvent

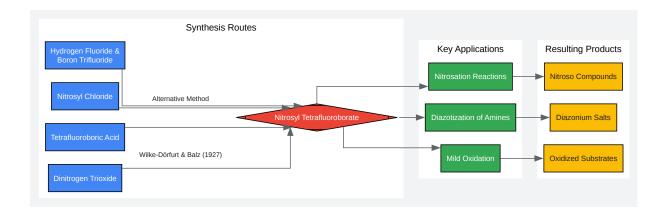
Procedure:

- In a reaction vessel suitable for handling anhydrous and corrosive materials (e.g., a Kel-F or Teflon reactor), condense anhydrous sulfur dioxide at a low temperature (e.g., -20 °C).
- Dissolve nitrosyl chloride in the liquefied SO₂.
- Slowly and cautiously add anhydrous hydrogen fluoride to the solution while maintaining the low temperature.
- Bubble boron trifluoride gas through the stirred solution.
- The reaction to form nitrosyl tetrafluoroborate will occur, and the product will precipitate from the solvent.
- Isolate the solid product by filtration under an inert, dry atmosphere.
- Wash the product with a dry, inert solvent.
- Dry the nitrosyl tetrafluoroborate under vacuum.



Logical Workflow: Synthesis and Applications of Nitrosyl Tetrafluoroborate

The following diagram illustrates the historical progression of the synthesis of nitrosyl tetrafluoroborate and its primary applications in organic synthesis.



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Caption: Synthesis routes and major applications of nitrosyl tetrafluoroborate.

Conclusion

From its initial synthesis in the late 1920s to its extensive use in modern organic and inorganic chemistry, nitrosyl tetrafluoroborate has proven to be a remarkably versatile and powerful reagent. Its ability to act as a potent electrophilic nitrosating agent, a reliable diazotizing agent, and a mild oxidant has secured its place in the synthetic chemist's toolbox. A thorough understanding of its history, properties, and the experimental protocols for its preparation is essential for its safe and effective use in the laboratory, paving the way for further discoveries and innovations in chemical synthesis and drug development.



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